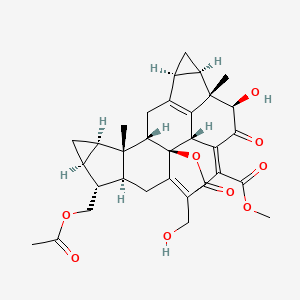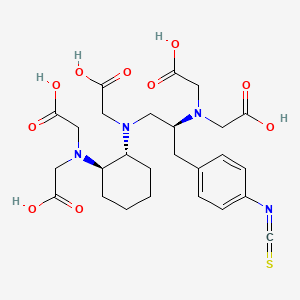
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyloxime dihydrochloride (APO) is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of pyrrolidinone and has been synthesized using various methods. In
Mechanism of Action
The exact mechanism of action of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE is not fully understood, but it is believed to act as a potent antioxidant and free radical scavenger. It has been shown to protect neurons from oxidative stress and to reduce inflammation in the brain. (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has also been shown to reduce the levels of inflammatory cytokines in the brain, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has been shown to increase the levels of brain-derived neurotrophic factor, which is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE in lab experiments is its high purity and stability. It is also relatively easy to synthesize using the methods described above. However, one limitation is that (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has not been extensively studied in vivo, and its effects in animal models may not necessarily translate to humans. Additionally, the exact mechanism of action of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE. One area of interest is its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE in animal models of these diseases and to determine the optimal dosage and administration route. Another area of interest is the potential use of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE as an antidepressant or anxiolytic agent. Further studies are needed to determine the safety and efficacy of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE in humans and to determine the optimal dosage and administration route. Finally, further studies are needed to elucidate the exact mechanism of action of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE and to determine its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has been achieved using various methods, including the reaction of 4-(Aminomethyl)pyrrolidin-3-one with hydroxylamine hydrochloride, followed by methylation using sodium hydride and methyl iodide. Another method involves the reaction of 4-(Aminomethyl)pyrrolidin-3-one with hydroxylamine-O-sulfonic acid, followed by methylation using sodium hydride and methyl iodide. Both methods have been successful in producing (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE with high yields and purity.
Scientific Research Applications
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has also been studied for its potential to treat depression and anxiety disorders.
properties
CAS RN |
197143-35-4 |
|---|---|
Product Name |
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE |
Molecular Formula |
C14H16 |
Molecular Weight |
0 |
synonyms |
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






